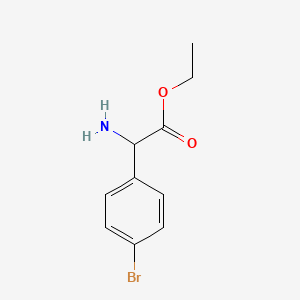

Ethyl 2-amino-2-(4-bromophenyl)acetate

Description

Ethyl 2-amino-2-(4-bromophenyl)acetate is a brominated aromatic compound featuring an amino group and an ester functional group. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 258.12 g/mol. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of heterocyclic derivatives and bioactive molecules . The presence of the 4-bromophenyl group enhances its utility in cross-coupling reactions, while the amino and ester moieties enable further functionalization via hydrolysis, alkylation, or cyclization .

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

ethyl 2-amino-2-(4-bromophenyl)acetate |

InChI |

InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6,9H,2,12H2,1H3 |

InChI Key |

KOMXYBRWLYHUSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(4-bromophenyl)acetate can be synthesized through several methods. One common approach involves the bromination of ethyl phenylacetate followed by amination. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the para position of the phenyl ring. The resulting ethyl 2-bromo-2-(4-bromophenyl)acetate is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-amino-2-(4-bromophenyl)acetate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the bromination and amination steps can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-bromophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of different derivatives.

Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine or imine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Amination: Ammonia or primary amines under basic conditions.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

Substitution: Ethyl 2-amino-2-(4-hydroxyphenyl)acetate.

Oxidation: Ethyl 2-nitro-2-(4-bromophenyl)acetate.

Coupling: Biaryl derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-amino-2-(4-bromophenyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-bromophenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Ethyl 2-amino-2-(4-bromophenyl)acetate to related compounds are critical for understanding its reactivity and applications. Below is a detailed comparison:

Structural Analogues

Functional and Reactivity Differences

- Amino Group Influence: The amino group in Ethyl 2-amino-2-(4-bromophenyl)acetate enhances its nucleophilicity, enabling participation in Schiff base formation (e.g., with hydrazines or carbonyl compounds) . In contrast, the ketone-containing analogue (Ethyl 2-(4-bromophenyl)-2-oxoacetate) exhibits electrophilic behavior, favoring reductions or cycloadditions .

- Halogen Effects : The 4-bromo substituent facilitates Suzuki-Miyaura cross-coupling reactions. However, derivatives with additional chloro groups (e.g., 4-bromo-3-chloro) show altered electronic profiles, affecting binding affinity in enzyme inhibition studies .

- Ester Hydrolysis: Ethyl esters generally hydrolyze slower than methyl esters under basic conditions. For example, Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride undergoes faster hydrolysis to carboxylic acids compared to its ethyl counterpart, impacting drug bioavailability .

Spectroscopic and Crystallographic Data

- ¹H NMR: The amino group in Ethyl 2-amino-2-(4-bromophenyl)acetate resonates at δ 4.65 ppm (DMSO-d₆), absent in non-amino analogues .

- X-ray Diffraction: Crystal structures (e.g., CCDC EKEYEY) reveal planar aromatic rings and hydrogen-bonding networks involving the amino group, stabilizing the lattice .

Biological Activity

Ethyl 2-amino-2-(4-bromophenyl)acetate is an organic compound with significant potential in various biological applications. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Ethyl 2-amino-2-(4-bromophenyl)acetate has the following characteristics:

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 258.11 g/mol

- Appearance : Clear to pale yellow liquid at room temperature

The compound features an ethyl ester functional group, an amino group, and a bromine atom at the para position of a phenyl ring. These structural components contribute to its reactivity and biological activity.

The biological activity of Ethyl 2-amino-2-(4-bromophenyl)acetate is primarily attributed to its structural features:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with enzymes and receptors.

- Halogen Bonding : The bromine atom may participate in halogen bonding, which can modulate the activity of target proteins involved in metabolic pathways.

These interactions suggest that Ethyl 2-amino-2-(4-bromophenyl)acetate may influence various biological processes, including enzyme inhibition and receptor modulation.

Anti-inflammatory Activity

Preliminary studies indicate that Ethyl 2-amino-2-(4-bromophenyl)acetate exhibits anti-inflammatory properties. Research has demonstrated its potential to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation .

Antimicrobial Activity

Ethyl 2-amino-2-(4-bromophenyl)acetate has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

In Vivo Studies

Recent research has evaluated the compound's efficacy in vivo using mouse models. A study involving immunocompromised mice inoculated with human tumor cell lines revealed that Ethyl 2-amino-2-(4-bromophenyl)acetate could selectively target specific tumor types characterized by varying levels of PD-L1 expression. This suggests its potential role in cancer therapy .

Toxicity Assessment

While exploring its therapeutic potential, toxicity studies have indicated that higher concentrations of Ethyl 2-amino-2-(4-bromophenyl)acetate may exhibit cytotoxic effects on Jurkat cells (a human T-cell leukemia line). This necessitates further investigation into the compound's safety profile and therapeutic window .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of Ethyl 2-amino-2-(4-bromophenyl)acetate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-amino-2-(phenyl)acetate | CHN\O | Lacks bromine; simpler structure |

| Ethyl 3-amino-3-(4-bromophenyl)butanoate | CHBrN\O | Longer carbon chain; altered reactivity |

The presence of the bromine atom in Ethyl 2-amino-2-(4-bromophenyl)acetate enhances its reactivity and may lead to distinct interactions within biological systems compared to non-brominated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.